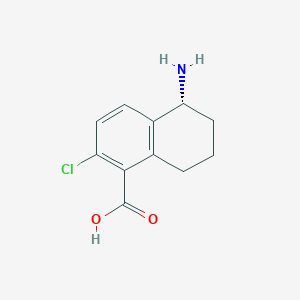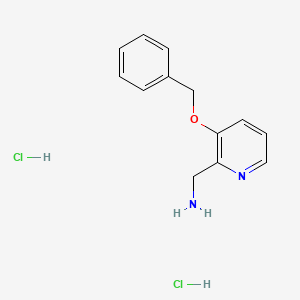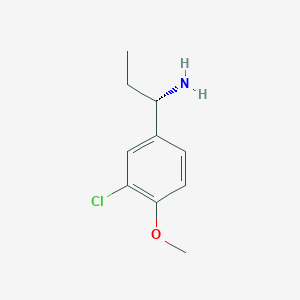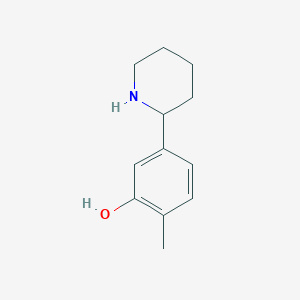
2-Methyl-5-(piperidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(piperidin-2-yl)phenol is an organic compound that features a phenol group substituted with a methyl group and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(piperidin-2-yl)phenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane.
Substitution Reactions: The phenol group is introduced through substitution reactions, where a suitable phenol derivative reacts with the piperidine ring.
Methylation: The final step involves the methylation of the phenol group, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating agents like nitric acid for nitration; halogens like bromine for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydrogenated derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(piperidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(piperidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-(piperidin-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
2-Methyl-5-(piperidin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
2-Methyl-5-(piperidin-2-yl)benzaldehyde: Features an aldehyde group in place of the phenol group.
Uniqueness: 2-Methyl-5-(piperidin-2-yl)phenol is unique due to the presence of both a phenol group and a piperidine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-methyl-5-piperidin-2-ylphenol |
InChI |
InChI=1S/C12H17NO/c1-9-5-6-10(8-12(9)14)11-4-2-3-7-13-11/h5-6,8,11,13-14H,2-4,7H2,1H3 |
InChI-Schlüssel |
ANPKKKKGUCVAJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CCCCN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



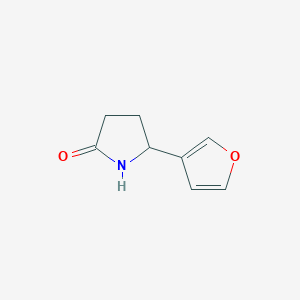
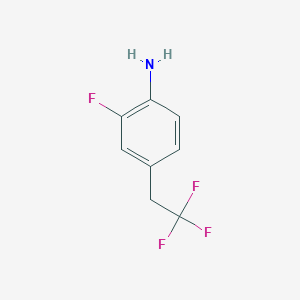
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
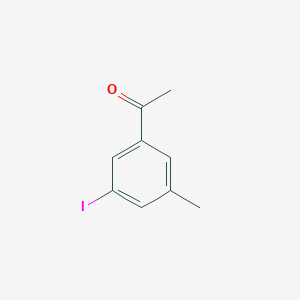
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)


![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
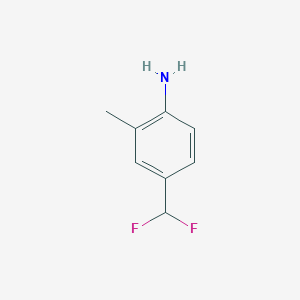
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)
